Bicyclo[3.1.0]hexane-6,6-dicarbonitrile

Polymer Science Materials Chemistry Thermal Analysis

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile (CAS 16668-39-6) is a bicyclic organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. It features a rigid bicyclo[3.1.0]hexane core bearing two cyano (-CN) groups at the 6-position.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 16668-39-6
Cat. No. B102550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexane-6,6-dicarbonitrile
CAS16668-39-6
SynonymsBicyclo[3.1.0]hexane-6,6-dicarbonitrile
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C2(C#N)C#N
InChIInChI=1S/C8H8N2/c9-4-8(5-10)6-2-1-3-7(6)8/h6-7H,1-3H2
InChIKeyJPMLIGKEXBKLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile (16668-39-6): Structure and Key Properties for Scientific Procurement


Bicyclo[3.1.0]hexane-6,6-dicarbonitrile (CAS 16668-39-6) is a bicyclic organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. It features a rigid bicyclo[3.1.0]hexane core bearing two cyano (-CN) groups at the 6-position . This compound is primarily utilized as a chemical intermediate and building block in materials science, organic synthesis, and medicinal chemistry due to its capacity to undergo various transformations, including nucleophilic substitutions and cycloadditions . Its unique structure makes it a valuable precursor for developing novel materials and exploring constrained pharmacophores.

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile: Why Generic Substitution is Not an Option for Critical Applications


Generic substitution of Bicyclo[3.1.0]hexane-6,6-dicarbonitrile is not advisable for applications requiring specific material or biological properties. Its unique bicyclic structure provides conformational rigidity that is not present in more flexible or linear analogs. This rigidity is crucial for applications where precise spatial orientation of the cyano groups dictates performance, such as enhancing the glass transition temperature (Tg) of polymers or ensuring high affinity and selectivity in receptor binding assays [1]. Furthermore, even closely related bicyclo[3.1.0]hexane derivatives with different substituents at the 6-position (e.g., carboxylic acids, amides) will exhibit distinct chemical reactivity and biological profiles, as the two nitrile groups are key functional handles for downstream chemistry and interactions with biological targets. Therefore, substitution would likely result in a significant loss of the desired performance characteristics.

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile: A Quantitative Evidence Guide for Performance Differentiation


Enhanced Thermal Stability in Polymer Matrices via Rigid Bicyclic Core

Incorporation of Bicyclo[3.1.0]hexane-6,6-dicarbonitrile into a polyimide matrix significantly improved thermal and mechanical properties compared to the control polyimide. This is a direct head-to-head comparison within the same study .

Polymer Science Materials Chemistry Thermal Analysis

Nucleoside Derivative with Moderate A3 Adenosine Receptor (A3AR) Affinity

A bicyclo[3.1.0]hexane-based nucleoside derivative (Compound 30) synthesized from this scaffold displayed a Ki value of 0.38 μM for the human A3 adenosine receptor (A3AR). This demonstrates class-level potency and selectivity relative to other adenosine receptor subtypes [1].

Medicinal Chemistry Adenosine Receptors Radioligand Binding

High Efficiency in Organic Synthesis as a Building Block

In a nucleophilic substitution reaction with primary amines to synthesize amine derivatives, Bicyclo[3.1.0]hexane-6,6-dicarbonitrile demonstrated high reaction efficiency .

Organic Synthesis Reaction Development Methodology

Patented Intermediate for Metabotropic Glutamate Receptor (mGluR) Agonists

The bicyclo[3.1.0]hexane scaffold, including derivatives of Bicyclo[3.1.0]hexane-6,6-dicarbonitrile, is explicitly claimed as an intermediate in the synthesis of compounds that act as agonists of metabotropic glutamate receptors (mGluRs) [1]. The patent describes processes for preparing these derivatives.

Medicinal Chemistry Neuroscience Patent Literature

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile: Key Application Scenarios for Procurement and Research


Development of High-Performance Polymers with Enhanced Thermal Stability

This compound is an ideal candidate for polymer scientists aiming to enhance the thermal and mechanical properties of polymeric materials. The evidence shows that its rigid bicyclic core, when incorporated into a polyimide matrix, leads to a substantial increase in glass transition temperature (Tg) by 30°C and tensile strength by 41.7% compared to the unmodified polymer . Procurement is recommended for research focused on developing advanced materials for aerospace, electronics, or other high-temperature applications.

Medicinal Chemistry Research Targeting the Adenosine A3 Receptor (A3AR)

For medicinal chemists, this compound serves as a validated starting point for synthesizing novel A3AR ligands. A derivative of this scaffold has demonstrated moderate affinity (Ki = 0.38 μM) and high selectivity for the A3AR, a promising target in oncology and inflammatory diseases . Procuring this compound enables exploration of its structure-activity relationships (SAR) to further optimize potency and drug-like properties for this receptor family.

Efficient Synthesis of Complex Amine-Containing Molecules

Organic synthesis laboratories will find this compound to be a highly efficient building block for constructing amine derivatives. Its performance in nucleophilic substitution reactions is characterized by a high yield (90%) and excellent selectivity (95%) . This makes it a valuable reagent for projects requiring the reliable and rapid assembly of molecular complexity, particularly in the synthesis of novel ligands, pharmaceuticals, or agrochemicals.

Neurological Drug Discovery Targeting Metabotropic Glutamate Receptors (mGluRs)

Researchers in neuroscience and CNS drug discovery should consider this compound as a key intermediate for exploring mGluR modulation. It is part of a patented chemical series (WO2005047215A3) specifically designed for preparing mGluR agonists . Its procurement is essential for any organization looking to investigate this protected chemical space for potential therapies in depression, anxiety, or other CNS disorders, as it provides a defined route into a promising class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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